2',4'-Diethoxyacetophenone
CAS No.: 22924-18-1
Cat. No.: VC3714015
Molecular Formula: C12H16O3
Molecular Weight: 208.25 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 22924-18-1 |
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Molecular Formula | C12H16O3 |
Molecular Weight | 208.25 g/mol |
IUPAC Name | 1-(2,4-diethoxyphenyl)ethanone |
Standard InChI | InChI=1S/C12H16O3/c1-4-14-10-6-7-11(9(3)13)12(8-10)15-5-2/h6-8H,4-5H2,1-3H3 |
Standard InChI Key | HVMNBJVJMFQOOZ-UHFFFAOYSA-N |
SMILES | CCOC1=CC(=C(C=C1)C(=O)C)OCC |
Canonical SMILES | CCOC1=CC(=C(C=C1)C(=O)C)OCC |
Introduction
Structural Characteristics and Basic Properties
2',4'-Diethoxyacetophenone belongs to the acetophenone family of compounds, featuring a phenyl ring with ethoxy groups (−OCH₂CH₃) at the 2' (ortho) and 4' (para) positions. The molecular formula would be C₁₂H₁₆O₃ with an expected molecular weight of approximately 208.26 g/mol. Structurally, it shares similarities with 2',4'-dimethoxyacetophenone (C₁₀H₁₂O₃), differing only in having ethoxy groups instead of methoxy groups.
The structure consists of:
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An acetyl group (CH₃CO−) attached to the phenyl ring
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An ethoxy group at the ortho (2') position
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An ethoxy group at the para (4') position
Based on similar compounds like 2',4'-dimethoxyacetophenone, we can infer certain physicochemical properties. The presence of ethoxy groups instead of methoxy groups would likely increase the compound's lipophilicity, resulting in greater solubility in organic solvents and decreased water solubility compared to its dimethoxy analog .
Predicted Physical Properties
Based on structural analysis and comparison with similar compounds, the following properties can be predicted:
Chemical Reactivity and Properties
The chemical reactivity of 2',4'-diethoxyacetophenone would primarily be determined by the carbonyl group and the ethoxy substituents. The presence of electron-donating ethoxy groups at the 2' and 4' positions would affect the electron density of the aromatic ring and the reactivity of the carbonyl group.
Reactivity Patterns
The carbonyl group in 2',4'-diethoxyacetophenone would be expected to participate in typical ketone reactions:
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Nucleophilic addition reactions
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Reduction to secondary alcohols
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Condensation reactions (particularly aldol and Claisen condensations)
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Formation of ketals and acetals
The ethoxy groups would likely influence these reactions by increasing electron density in the aromatic ring, potentially leading to:
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Enhanced electrophilicity of the carbonyl carbon
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Altered regioselectivity in aromatic substitution reactions
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Potential for cleavage under strongly acidic conditions
Spectroscopic Properties
Based on structural analysis and comparison with 2',4'-dimethoxyacetophenone, the following spectroscopic data can be predicted:
Spectroscopic Method | Expected Features |
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IR Spectrum | Strong C=O stretch around 1650-1680 cm⁻¹; C-O-C stretching around 1200-1250 cm⁻¹ |
¹H NMR | Signals for acetyl CH₃ (around 2.5 ppm); ethoxy CH₂CH₃ groups (CH₂ at 3.8-4.2 ppm, CH₃ at 1.2-1.5 ppm); aromatic protons (6.5-7.5 ppm) |
¹³C NMR | Carbonyl carbon (around 195-200 ppm); aromatic carbons (110-160 ppm); ethoxy carbons (CH₂ at 60-70 ppm, CH₃ at 14-15 ppm) |
Mass Spectrometry | Molecular ion peak at m/z 208; fragments corresponding to loss of ethoxy groups |
Applications and Research Significance
The potential applications of 2',4'-diethoxyacetophenone can be inferred based on the known uses of structurally similar compounds.
Pharmaceutical Research
Like other acetophenone derivatives, 2',4'-diethoxyacetophenone may have potential applications in pharmaceutical research:
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As an intermediate in the synthesis of bioactive compounds
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Possible anti-inflammatory and analgesic properties (similar to paeonol derivatives)
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Potential role in the development of compounds for treatment of ischemic conditions
Organic Synthesis
2',4'-Diethoxyacetophenone could serve as a valuable building block in organic synthesis:
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Precursor for chalcone derivatives, which have diverse biological activities
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Starting material for heterocyclic compound synthesis
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Functional group transformations leading to complex molecular architectures
Material Science
Based on the applications of related compounds:
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Potential use in polymers and advanced materials
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Possible applications in light-absorbing materials
Photochemistry
The carbonyl group and aromatic system suggest potential applications in photochemistry:
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Photoinitiator for polymerization reactions (similar to 2,2-diethoxyacetophenone)
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Photosensitizer in chemical transformations
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Component in light-sensitive materials
Analytical Methods for Detection and Characterization
Various analytical techniques would be suitable for the detection, quantification, and characterization of 2',4'-diethoxyacetophenone.
Chromatographic Methods
Method | Application | Notes |
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HPLC | Quantitative analysis | UV detection at 254-280 nm; C18 reverse-phase column |
GC-MS | Identification and quantification | Electron impact ionization; characteristic fragmentation pattern |
TLC | Reaction monitoring | Silica gel plates; hexane/ethyl acetate solvent systems |
Spectroscopic Methods
For structural confirmation and purity assessment:
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NMR spectroscopy (¹H, ¹³C, COSY, HSQC)
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FTIR spectroscopy
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UV-Vis spectroscopy
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High-resolution mass spectrometry
Thermal Analysis
For physicochemical characterization:
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Differential scanning calorimetry (DSC)
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Thermogravimetric analysis (TGA)
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Melting point determination
Comparison with Structurally Related Compounds
Understanding the relationship between 2',4'-diethoxyacetophenone and structurally similar compounds provides valuable context for its properties and potential applications.
Comparative Analysis with Similar Compounds
Structure-Property Relationships
The substitution pattern of 2',4'-diethoxyacetophenone would influence its properties in ways that can be predicted based on similar compounds:
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The 2' (ortho) ethoxy group would likely induce some steric effects, potentially affecting planarity
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The 4' (para) ethoxy group would contribute to electron density in the aromatic ring
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The combined effect would alter reactivity compared to unsubstituted acetophenone
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The longer ethoxy chains (compared to methoxy) would increase hydrophobicity
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